5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one
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Overview
Description
5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one: is a synthetic organic compound that features a chlorophenyl group, a morpholine moiety, and an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxolanone ring or the morpholine moiety.
Reduction: Reduction reactions could target the carbonyl group in the oxolanone ring.
Substitution: The chlorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
CAS No. |
61418-59-5 |
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Molecular Formula |
C15H16ClNO4 |
Molecular Weight |
309.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-(morpholine-4-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C15H16ClNO4/c16-11-3-1-10(2-4-11)14-12(9-13(18)21-14)15(19)17-5-7-20-8-6-17/h1-4,12,14H,5-9H2 |
InChI Key |
UMUOPCMALLXODI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)OC2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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